REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:10]2[CH:5]([CH2:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[Br:12]Br.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl>[Br:12][C:4]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[C:1](=[O:11])[NH:2][CH:3]=1 |f:2.3|
|
Name
|
tetrahydroisoquinolinone
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C1(NCCC2CC=CC=C12)=O
|
Name
|
compound 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(NCCC2CC=CC=C12)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise over the course of 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice for a further hour
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
EXTRACTION
|
Details
|
The organic phase of the filtrate is extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue is mixed with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried together with the first residue in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven at 45° C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CNC(C=2CCCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |